molecular formula C8H18S B1584936 2-Ethyl-1-hexanethiol CAS No. 7341-17-5

2-Ethyl-1-hexanethiol

Cat. No. B1584936
CAS RN: 7341-17-5
M. Wt: 146.3 g/mol
InChI Key: UCJMHYXRQZYNNL-UHFFFAOYSA-N
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Description

2-Ethyl-1-hexanethiol is an alkanethiol . It forms a self-assembled monolayer (SAM) on a variety of surfaces such as metal oxides and metals . It modifies the surface by acting as a corrosion inhibitor and increases the stability of the surface .

It is stored under inert gas to avoid air sensitivity .


Molecular Structure Analysis

The molecular formula of 2-Ethyl-1-hexanethiol is C8H18S . Its molecular weight is 146.294 . The structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

2-Ethylhexanethiol is an organothiol that forms a self-assembled monolayer (SAM) on a variety of surfaces such as metal oxides and metals . It modifies the surface by acting as a corrosion inhibitor and increases the stability of the surface .


Physical And Chemical Properties Analysis

2-Ethyl-1-hexanethiol is a liquid at 20°C . It has a refractive index of 1.457 and a specific gravity of 0.85 . It has a melting point of -40°C and a boiling point of 67°C at 10 mmHg . Its flash point is 60°C .

Scientific Research Applications

Chemiresistive Vapor Sensors

2-Ethyl-1-hexanethiol can be utilized as a capping agent on gold surfaces to develop chemiresistive vapor sensors. These sensors detect changes in resistance due to the adsorption of gases or vapors, making them useful for environmental monitoring and safety applications .

Organic Electronic Devices

This compound forms a self-assembled monolayer (SAM) on copper indium sulfide (CuInS2), which can be used as an active layer in organic electronic devices. This includes organic light emitting diodes (OLEDs) and solar cells, where it improves performance and stability .

Surface Modification

As an organothiol, 2-Ethyl-1-hexanethiol is capable of forming SAMs on various surfaces such as metal oxides and metals. This modifies the surface properties, acting as a corrosion inhibitor and enhancing surface stability .

Corrosion Inhibition

The ability to form SAMs also makes 2-Ethyl-1-hexanethiol an effective corrosion inhibitor for metals, protecting them from environmental degradation .

Stability Enhancement

By forming SAMs, 2-Ethyl-1-hexanethiol increases the stability of surfaces, which is crucial for the longevity and reliability of materials in various applications .

Safety And Hazards

2-Ethyl-1-hexanethiol is flammable and can cause skin and eye irritation . It may cause long-lasting harmful effects to aquatic life . It is advised to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

Future Directions

2-Ethylhexanethiol can be used as a capping agent on the gold surface for the development of chemiresistive vapor sensors . It also forms a SAM on copper indium sulfide (CuInS2) which can be used as an active layer on organic electronic devices such as organic light-emitting diodes (OLEDs) and solar cells .

properties

IUPAC Name

2-ethylhexane-1-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18S/c1-3-5-6-8(4-2)7-9/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCJMHYXRQZYNNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80864041
Record name 1-Hexanethiol, 2-ethyl-
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Molecular Weight

146.30 g/mol
Source PubChem
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Physical Description

colourless to pale yellow liquid
Record name 2-Ethylhexanethiol
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Boiling Point

178.00 to 182.00 °C. @ 760.00 mm Hg
Record name 2-Ethyl-1-hexanethiol
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Solubility

soluble in oil and alcohol
Record name 2-Ethylhexanethiol
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Density

0.817-0.827
Record name 2-Ethylhexanethiol
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Product Name

2-Ethyl-1-hexanethiol

CAS RN

7341-17-5
Record name 2-Ethyl-1-hexanethiol
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Record name 2-Ethylhexanethiol
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Record name 1-Hexanethiol, 2-ethyl-
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Record name 2-ethylhexane-1-thiol
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Record name 2-ETHYLHEXANETHIOL
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Record name 2-Ethyl-1-hexanethiol
Source Human Metabolome Database (HMDB)
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Melting Point

-40.00 to -39.00 °C. @ 760.00 mm Hg
Record name 2-Ethyl-1-hexanethiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041477
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the impact of 2-Ethylhexanethiol on the performance of CuInS2-based quantum dot light-emitting diodes (QLEDs)?

A1: 2-Ethylhexanethiol plays a crucial role in enhancing the performance of CuInS2/ZnS QLEDs by improving carrier balance. When used as a ligand to replace the original n-dodecanethiol capping on the quantum dot surface, it leads to improved current efficiency and external quantum efficiency. [] This ligand exchange strategy results in QLEDs with a lower turn-on voltage and higher luminance, making them promising for practical applications. []

Q2: How does the molecular structure of 2-Ethylhexanethiol influence its thermal stability in self-assembled monolayers (SAMs)?

A2: 2-Ethylhexanethiol forms SAMs on copper surfaces, but its thermal stability is limited compared to 2-phenylethanethiol. While 2-Ethylhexanethiol decomposes at 140°C, 2-phenylethanethiol remains stable at this temperature due to the presence of aromatic rings in its structure, which provide greater stability. [] This highlights the importance of molecular structure in determining the thermal stability of thiol-based SAMs.

Q3: What are the potential applications of 2-Ethylhexanethiol in materials science?

A4: 2-Ethylhexanethiol is a valuable compound in materials science, particularly for surface modification. Its ability to form self-assembled monolayers on metal surfaces like copper makes it useful for corrosion protection. [] Furthermore, its application extends to the development of high-performance optoelectronic devices like QLEDs, where it acts as a ligand for quantum dots, enhancing their efficiency and brightness. []

Q4: What analytical techniques are commonly employed to study 2-Ethylhexanethiol and its applications?

A5: Various analytical techniques are used to characterize and study 2-Ethylhexanethiol and its applications. Infrared and dielectric spectroscopy help understand its hydrogen bonding patterns and molecular dynamics. [] X-ray diffraction provides insights into its internal structure and arrangement within materials. [] In the context of surface modifications, contact angle measurements, atomic force microscopy (AFM), and X-ray photoelectron spectroscopy (XPS) are employed to analyze the formation, roughness, and decomposition of self-assembled monolayers. [] For QLED applications, researchers use techniques like measuring current efficiency and external quantum efficiency to evaluate the performance enhancement brought about by 2-Ethylhexanethiol. []

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